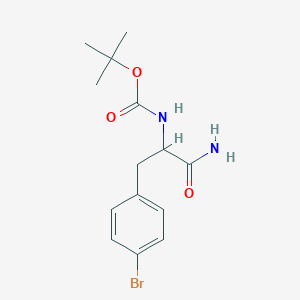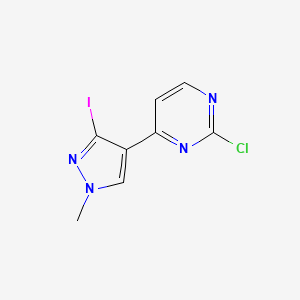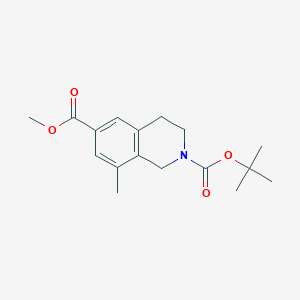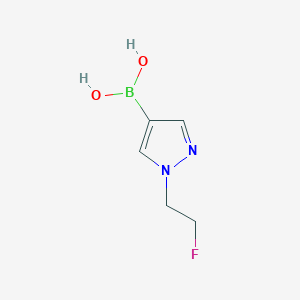
(1R)-Cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Cyclohex-3-ene-1-carboxamide is an organic compound that belongs to the class of cyclohexene derivatives It is characterized by a cyclohexene ring with a carboxamide group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclohex-3-ene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reduction of cyclohex-3-ene-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, followed by the conversion of the alcohol to the carboxamide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclohex-3-ene-1-carboxylic acid derivatives under controlled conditions. This process ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-Cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of the carboxamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-3-ene-1-carboxylic acid.
Reduction: Cyclohex-3-ene-1-amine.
Substitution: Depending on the nucleophile, different substituted cyclohexene derivatives.
Scientific Research Applications
(1R)-Cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-Cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Cyclohex-3-ene-1-amine: Similar structure but with an amine group instead of a carboxamide.
Cyclohex-3-ene-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
(1R)-Cyclohex-3-ene-1-carboxamide is unique due to its specific configuration and functional group, which confer distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with hydrophobic pockets makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1R)-cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9)/t6-/m0/s1 |
InChI Key |
VSCLUBLXOWRBCQ-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](CC=C1)C(=O)N |
Canonical SMILES |
C1CC(CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12274084.png)

![(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone](/img/structure/B12274099.png)
![8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)](/img/structure/B12274106.png)
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B12274114.png)
![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)


![4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B12274151.png)


![Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12274169.png)
